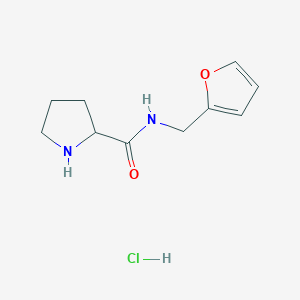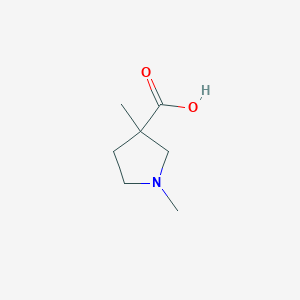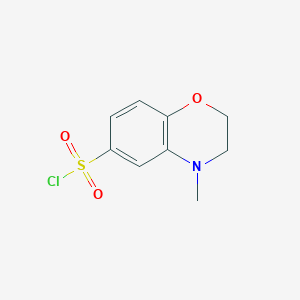![molecular formula C13H18ClN3O2 B1386704 2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride CAS No. 1158772-65-6](/img/structure/B1386704.png)
2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride
Descripción general
Descripción
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2 and a molecular weight of 283.75392 g/mol . This compound is known for its applications in proteomics research and is often used as a specialty product in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride typically involves the reaction of 1,3-benzoxazole with morpholine under specific conditions to form the intermediate product. This intermediate is then reacted with ethanamine to produce the final compound. The reaction conditions often include controlled temperature and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce oxides or hydroxides, while substitution reactions may yield halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethylamine: A similar compound without the hydrochloride group.
1,3-Benzoxazole derivatives: Compounds with similar benzoxazole structures but different functional groups.
Morpholine derivatives: Compounds with similar morpholine structures but different substituents.
Uniqueness
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]-ethanamine hydrochloride is unique due to its specific combination of benzoxazole and morpholine structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;/h1-4,10H,5-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQIPMNXYHDHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386622.png)




![2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1386631.png)


![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1386639.png)




